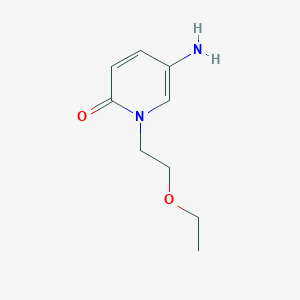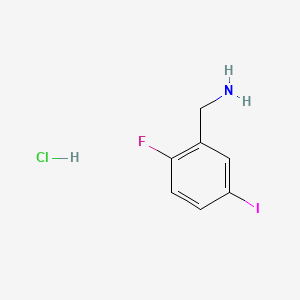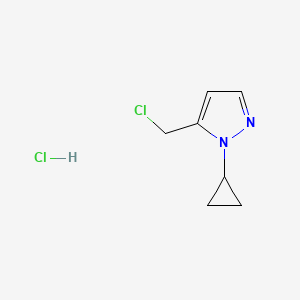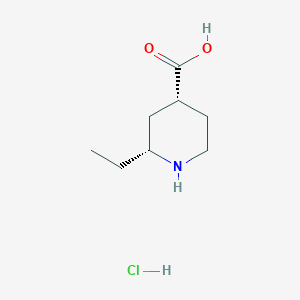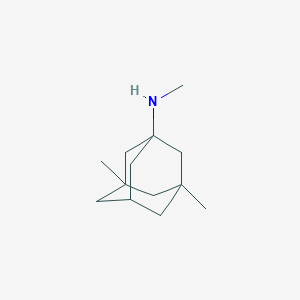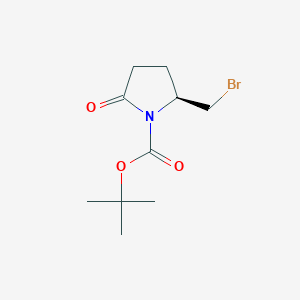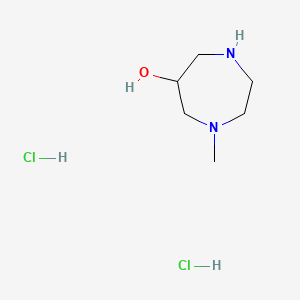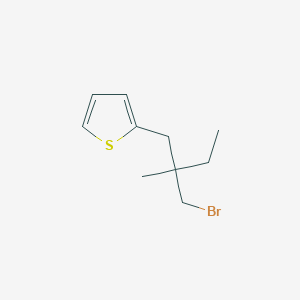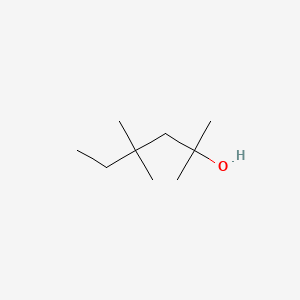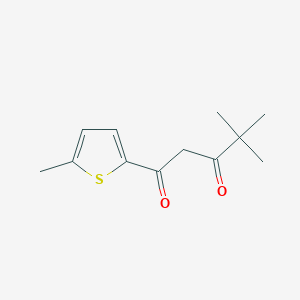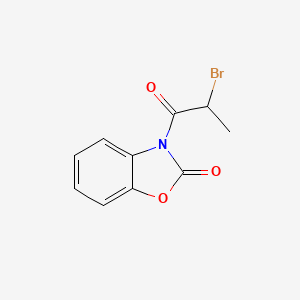
3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound known for its unique structure and reactivity It is a derivative of benzoxazolone, featuring a bromopropanoyl group attached to the benzoxazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the acylation of 2,3-dihydro-1,3-benzoxazol-2-one with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the bromopropionyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropanoyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acid derivatives using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in aqueous or organic solvents
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazolone derivatives.
Reduction: Alcohol derivatives of benzoxazolone.
Oxidation: Carboxylic acid derivatives of benzoxazolone
Applications De Recherche Scientifique
3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mécanisme D'action
The mechanism of action of 3-(2-bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazolone core can interact with various receptors or enzymes, modulating their function and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropionyl bromide: A precursor used in the synthesis of 3-(2-bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one.
2-Bromopropionic acid: A related compound with similar reactivity but different applications.
Bromoacetyl bromide: Another brominated acylating agent used in organic synthesis
Uniqueness
3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of the benzoxazolone core and the bromopropanoyl group. This unique structure imparts specific reactivity and biological activity, making it valuable in various fields of research and application .
Propriétés
Formule moléculaire |
C10H8BrNO3 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
3-(2-bromopropanoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8BrNO3/c1-6(11)9(13)12-7-4-2-3-5-8(7)15-10(12)14/h2-6H,1H3 |
Clé InChI |
NZCLXHVUAXJXIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1C2=CC=CC=C2OC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


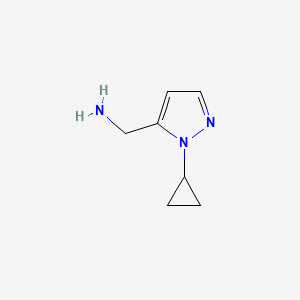
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
